

# IUPAC name for C<sub>6</sub>H<sub>4</sub>BrF<sub>3</sub>N<sub>2</sub> aminopyridine derivative

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## Compound of Interest

Compound Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1288465

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An In-depth Technical Guide to **5-bromo-3-(trifluoromethyl)pyridin-2-amine**: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminopyridine derivative, **5-bromo-3-(trifluoromethyl)pyridin-2-amine**. With the molecular formula C<sub>6</sub>H<sub>4</sub>BrF<sub>3</sub>N<sub>2</sub>, this compound has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a trifluoromethyl group for modulating electronic and metabolic properties, and an amino group for further derivatization, makes it a versatile scaffold in medicinal chemistry.

This document details the physicochemical properties of **5-bromo-3-(trifluoromethyl)pyridin-2-amine**, provides an illustrative experimental protocol for its use in chemical synthesis, and explores the biological significance of the downstream compounds, including their targeted signaling pathways.

## Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties of **5-bromo-3-(trifluoromethyl)pyridin-2-amine** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value
IUPAC Name	5-bromo-3-(trifluoromethyl)pyridin-2-amine
Synonyms	2-Amino-5-bromo-3-(trifluoromethyl)pyridine
CAS Number	79456-34-1
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>
Molecular Weight	241.01 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in organic solvents like methanol, dichloromethane

## Application in the Synthesis of Bioactive Molecules

**5-bromo-3-(trifluoromethyl)pyridin-2-amine** serves as a crucial intermediate in the development of therapeutic agents for a range of diseases, from cancer to parasitic infections. Its utility is primarily demonstrated in its role as a scaffold for building more complex molecules, often through palladium-catalyzed cross-coupling reactions.

## Synthesis of Novel Anti-helminthic Agents

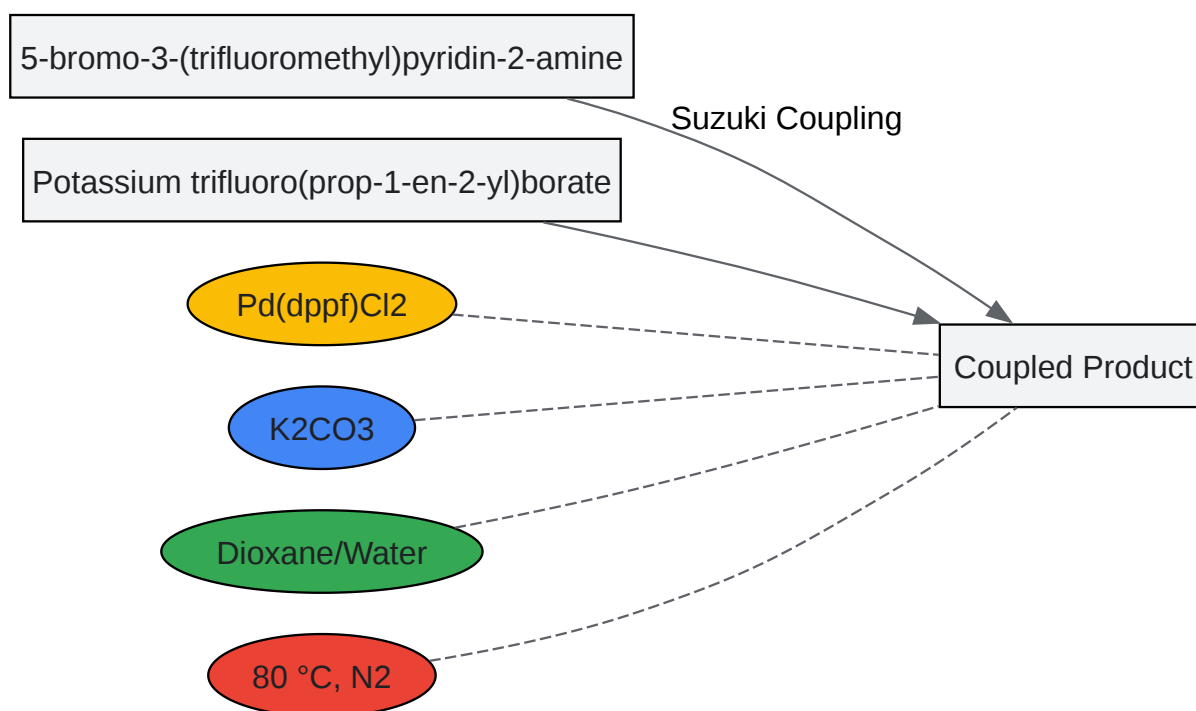
A notable application of **5-bromo-3-(trifluoromethyl)pyridin-2-amine** is in the synthesis of novel heterocyclic compounds with potent anti-helminthic properties. The following experimental protocol, adapted from patent literature, details a Suzuki coupling reaction to illustrate its use.<sup>[1]</sup>

Experimental Protocol: Suzuki Coupling of **5-bromo-3-(trifluoromethyl)pyridin-2-amine**<sup>[1]</sup>

- **Reaction:** To a mixture of **5-bromo-3-(trifluoromethyl)pyridin-2-amine** (34.1 g, 141.49 mmol), potassium trifluoro(prop-1-en-2-yl)borate (31.41 g, 212.23 mmol), and potassium carbonate (39.11 g, 282.98 mmol) in dioxane (500 mL) and water (50 mL) was added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.07 g, 2.83 mmol) under a nitrogen atmosphere.
- **Reaction Conditions:** The reaction mixture was stirred at 80 °C for 12 hours.

- **Work-up and Purification:** After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

This synthetic route highlights the utility of the bromine substituent for introducing new carbon-carbon bonds, a key step in diversifying the molecular structure to achieve desired biological activity against helminthic infections.[1]



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A representative Suzuki coupling reaction utilizing **5-bromo-3-(trifluoromethyl)pyridin-2-amine**.

## Development of Kinase Inhibitors for Oncology

In the field of oncology, **5-bromo-3-(trifluoromethyl)pyridin-2-amine** has been employed as a foundational element in the synthesis of biaryl compounds designed as modulators of type III receptor tyrosine kinases, such as FLT3 and CSF-1R.[2] These kinases are crucial

components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

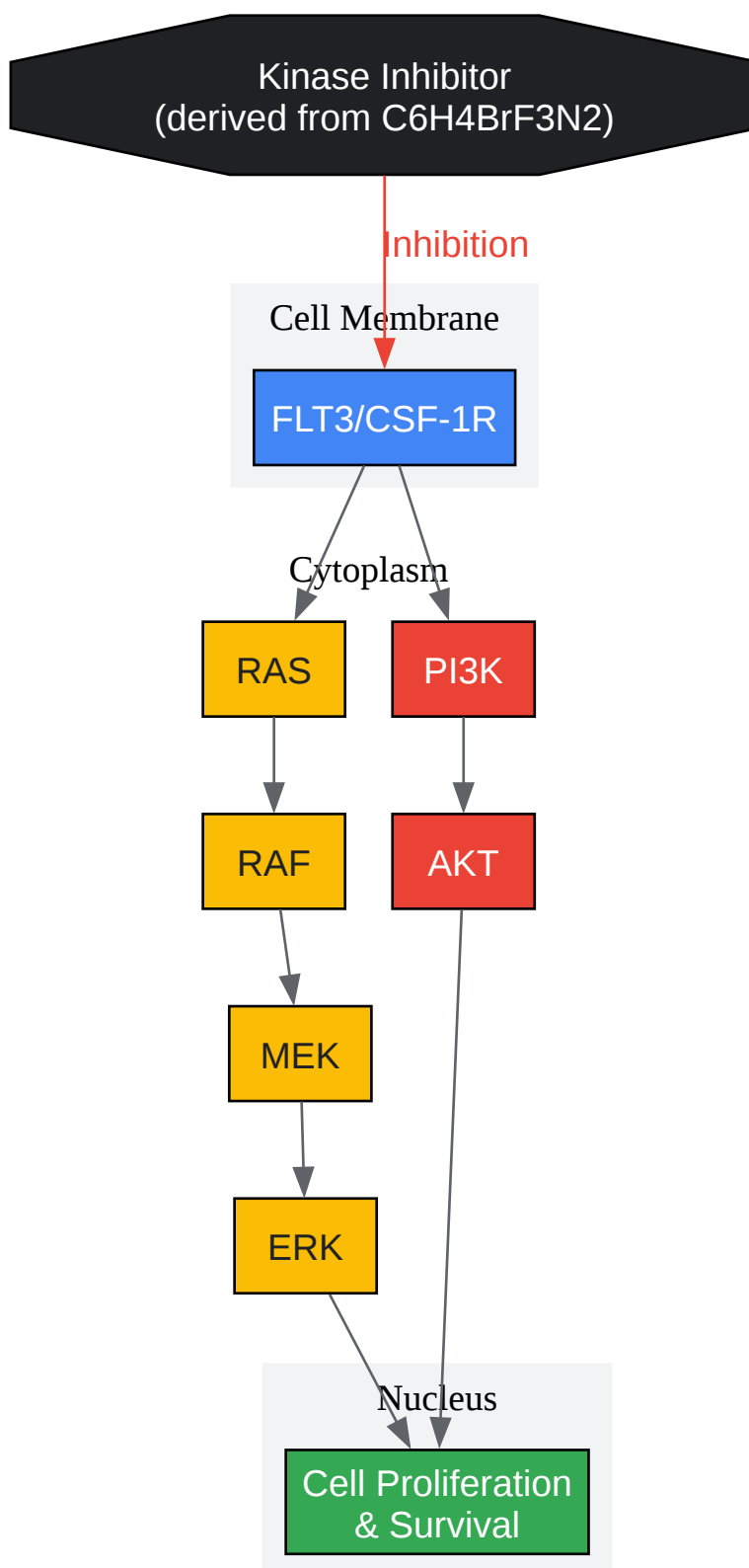
The general synthetic strategy involves the coupling of **5-bromo-3-(trifluoromethyl)pyridin-2-amine** with a suitable partner, followed by further functionalization to yield the final kinase inhibitor.

## Targeted Signaling Pathways of Downstream Therapeutics

While **5-bromo-3-(trifluoromethyl)pyridin-2-amine** is a synthetic intermediate, the biological activity of the final products provides the rationale for its importance. The compounds synthesized from this precursor target key cellular signaling pathways.

### FLT3 and CSF-1R Signaling in Cancer

FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R) are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. These cascades, including the RAS/MAPK and PI3K/AKT pathways, are pivotal for cell growth and survival. In certain cancers, such as acute myeloid leukemia (AML), mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation.<sup>[2]</sup> Inhibitors derived from **5-bromo-3-(trifluoromethyl)pyridin-2-amine** are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and halting the aberrant signaling.<sup>[2]</sup>



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Inhibition of FLT3/CSF-1R signaling by compounds derived from the title molecule.

## Conclusion

**5-bromo-3-(trifluoromethyl)pyridin-2-amine** is a high-value chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its structural features provide a versatile platform for medicinal chemists to develop potent and selective molecules against a range of diseases. The examples of its use in the creation of anti-helminthic drugs and kinase inhibitors for cancer therapy underscore its importance in the drug discovery and development pipeline. Further exploration of this scaffold is likely to yield more innovative and effective medicines.

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## References

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